molecular formula C30H30CuN6O2-2 B12321923 copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate

copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate

Cat. No.: B12321923
M. Wt: 570.1 g/mol
InChI Key: OSBCFDGSHFKUOO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate is a copper(II) complex featuring a hybrid ligand system comprising a naphtholate backbone, a diazenyl (-N=N-) bridge, and a piperidine substituent. This structural motif is analogous to other copper-azo-naphtholate complexes, which are studied for their optical properties, catalytic activity, and applications in materials science . While direct crystallographic data for this compound are unavailable in the provided evidence, related structures (e.g., ) suggest a planar geometry stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions.

Properties

Molecular Formula

C30H30CuN6O2-2

Molecular Weight

570.1 g/mol

IUPAC Name

copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate

InChI

InChI=1S/2C15H16N3O.Cu/c2*19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14;/h2*1-2,5-6,8-9,14,19H,3-4,7,10H2;/q2*-1;+2/p-2

InChI Key

OSBCFDGSHFKUOO-UHFFFAOYSA-L

Canonical SMILES

C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

The synthesis of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate typically involves a one-pot synthetic method. The reaction is carried out at a temperature of 60°C and involves the combination of copper nitrate with (E)-3-(pyridin-2-yldiazenyl)naphthalen-2-ol. The reaction mixture is then subjected to various analytical techniques such as infrared spectroscopy (IR), elemental analysis (EA), powder X-ray diffraction (PXRD), and single crystal X-ray diffraction to confirm the structure of the compound .

Chemical Reactions Analysis

Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is its use as a catalyst for water oxidation. In this reaction, the compound facilitates the conversion of water into oxygen gas under mild conditions. The reaction typically involves the use of a cerium(IV) salt as an oxidant at a pH of 11 in a phosphate-buffered saline solution .

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of catalysis. It has been studied for its potential use as a homogeneous catalyst for water oxidation, which is a crucial reaction for the development of sustainable energy sources. The compound’s stability and activity under mild conditions make it a promising candidate for such applications . Additionally, its unique structure and redox properties have made it a subject of interest in various chemical and biological studies.

Mechanism of Action

The mechanism of action of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate in catalysis involves the initial oxidation of copper(II) to copper(III). This is followed by the formation of an intermediate species, “copper(III)-O-O-copper(III),” which facilitates the release of oxygen and the closing of the catalytic cycle . This mechanism highlights the compound’s efficiency in promoting redox reactions and its potential for use in various catalytic processes.

Comparison with Similar Compounds

Table 1: Structural Parameters of Copper-Azo-Naphtholate Complexes

Compound Coordination Geometry N=N Bond Length (Å) Cu–O Bond (Å) Cu–N Bond (Å) Planarity (Dihedral Angle) Reference
Target Compound* Square planar (inferred) ~1.25 (estimated) ~1.90 ~1.95 <10° (estimated)
[Cu(II)(E)-1-(2-(2-hydroxy-5-methylphenyl)diazenyl)naphthalen-2-olate] Square planar 1.24–1.28 1.89 1.93 4.39°–5.83°
[Cu(II)(1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-olate)] Square planar 1.88 1.91 5.2°
Dichloro{1-acetyl-3-(5-methyl-2-pyridyl)imidazolidin-2-one}copper(II) Octahedral 2.00 Non-planar

*Estimates based on analogous structures.

  • Ligand Planarity: The diazenyl-naphtholate core in the target compound is expected to adopt a near-planar geometry (dihedral angles <10°) due to conjugation, similar to and . This contrasts with non-planar ligands in imidazolidinone-copper complexes (e.g., ), where steric hindrance disrupts planarity .
  • Coordination Mode: Unlike the μ-oxo-bridged dicopper complex in , the target compound is likely mononuclear, with square planar geometry inferred from analogous azo-naphtholate structures .

Spectroscopic Properties

Table 2: Spectroscopic Comparison

Compound IR ν(N=N) (cm⁻¹) IR ν(C=O) (cm⁻¹) UV-Vis λ_max (nm) Application Reference
Target Compound* ~1450 ~450–500 Potential sensor material
Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) 1669 Catalysis
1-(Pyridyl-2-azo)-2-naphthol (PAN) 1600–1650 470 Spectrophotometric Cu detection
  • IR Spectroscopy: The diazenyl group in the target compound should exhibit ν(N=N) stretching near 1450 cm⁻¹, distinct from the ν(C=O) peaks (~1669 cm⁻¹) in imidazolidinone-based copper complexes () .
  • UV-Vis : Azo-naphtholate complexes typically show strong absorption in the visible range (450–500 nm) due to ligand-centered π→π* transitions, as seen in PAN-based sensors () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.